![molecular formula C8H14FN B14913928 8-(Fluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B14913928.png)
8-(Fluoromethyl)-6-azaspiro[3.4]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Fluoromethyl)-6-azaspiro[34]octane is a chemical compound characterized by its unique spirocyclic structure, which includes a fluoromethyl group attached to an azaspiro core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Fluoromethyl)-6-azaspiro[3.4]octane typically involves the reaction of fluoromethyl precursors with azaspiro intermediates. One common method includes the use of fluoroiodomethane as a fluoromethyl source, which undergoes halogen atom transfer activation to form the desired spirocyclic compound .
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Techniques such as continuous flow synthesis and catalytic processes are often employed to optimize production efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 8-(Fluoromethyl)-6-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are facilitated by the presence of the fluoromethyl group, which can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
8-(Fluoromethyl)-6-azaspiro[3
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as enhanced stability and reactivity .
Mecanismo De Acción
The mechanism of action of 8-(Fluoromethyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
- tert-Butyl 8-(fluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate
- 8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide
Comparison: 8-(Fluoromethyl)-6-azaspiro[3.4]octane stands out due to its unique spirocyclic structure and the presence of the fluoromethyl group, which imparts distinct physicochemical properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H14FN |
|---|---|
Peso molecular |
143.20 g/mol |
Nombre IUPAC |
8-(fluoromethyl)-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C8H14FN/c9-4-7-5-10-6-8(7)2-1-3-8/h7,10H,1-6H2 |
Clave InChI |
FXEDJUQTRNINHE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)CNCC2CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



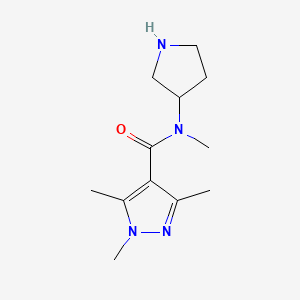


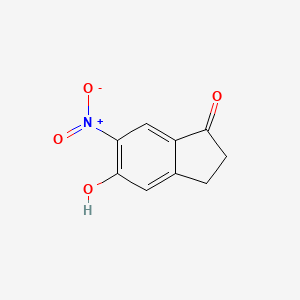
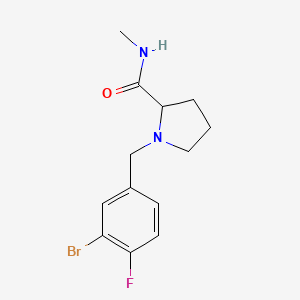
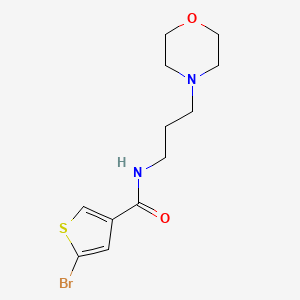

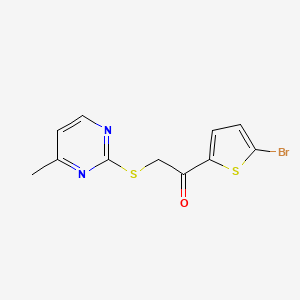
![n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14913900.png)
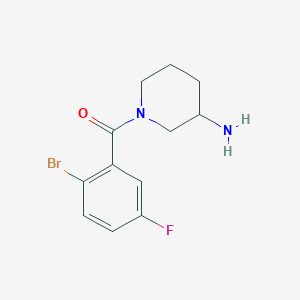
![(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B14913905.png)


